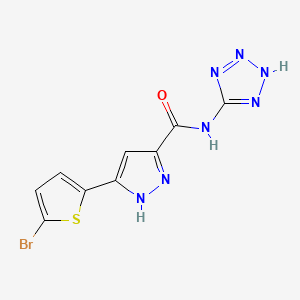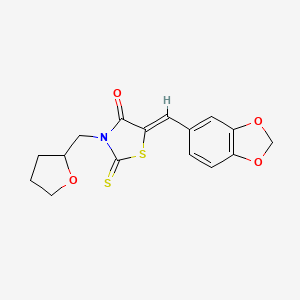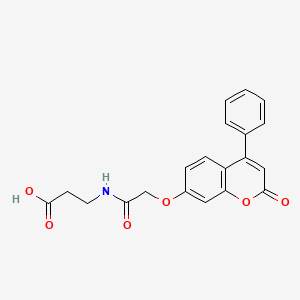![molecular formula C17H13FN2OS B12165730 (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165730.png)
(5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンは、チアゾロンファミリーに属する合成有機化合物です。この化合物は、4-フルオロベンジリデン基と4-メチルフェニルアミノ基で置換されたチアゾロン環を含む独自の構造によって特徴付けられます。その潜在的な生物活性と用途により、科学研究の様々な分野で注目を集めています。
準備方法
合成経路と反応条件
(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンの合成は、通常、塩基性条件下で4-フルオロベンズアルデヒドと2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンを縮合させることで行われます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、混合物はエタノールまたはメタノールなどの適切な溶媒中で還流されます。その後、生成物を再結晶またはカラムクロマトグラフィーによって精製します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。プロセスは、高い収率と純度を達成するために最適化され、通常、一貫した品質と効率を確保するために、連続フローリアクターと自動化システムが使用されます。
化学反応の分析
反応の種類
(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応するスルホキシドまたはスルホンを生成します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができ、対応するチアゾリジノン誘導体を生成する可能性があります。
置換: この化合物は求核置換反応に参加することができ、フッ素原子がアミンやチオールなどの他の求核剤によって置換されることがあります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、室温またはわずかに昇温した温度で、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、不活性雰囲気下で、テトラヒドロフランやエタノールなどの無水溶媒中で行われます。
置換: 様々な求核剤(アミン、チオール); 反応は、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で行われ、多くの場合、置換を促進するために塩基が添加されます。
生成される主要な生成物
酸化: スルホキシド、スルホン
還元: チアゾリジノン誘導体
置換: フッ素原子を異なる官能基で置換した置換チアゾロン誘導体
科学研究への応用
化学
化学において、(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、様々な化学変換の探求と新しい合成方法の開発を可能にします。
生物学
この化合物は、抗菌活性、抗真菌活性、抗癌活性など、潜在的な生物活性を示しています。研究者らは、その作用機序とその新しい治療薬の開発のためのリード化合物としての可能性について調査しています。
医学
医学において、(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンは、薬物開発におけるその可能性のある用途について研究されています。特定の生物学的標的に作用する能力は、様々な病気の治療のための有望な候補となっています。
産業
産業部門では、この化合物は特定の特性を持つ新しい材料の開発に使用できます。その独特の化学構造は、性能特性が向上したポリマー、コーティング、その他の材料の設計を可能にします。
科学的研究の応用
Chemistry
In chemistry, (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, this compound is being studied for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
作用機序
(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンの作用機序は、生物系における特定の分子標的との相互作用に関与しています。この化合物は、特定の酵素や受容体を阻害し、重要な細胞過程を阻害すると考えられています。例えば、細胞分裂に関与する酵素の活性を阻害し、その潜在的な抗癌効果につながることがあります。正確な分子経路と標的はまだ調査中であり、その作用機序を完全に解明するためにはさらなる研究が必要です。
類似化合物の比較
類似化合物
- (5Z)-5-(4-クロロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オン
- (5Z)-5-(4-ブロモベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オン
- (5Z)-5-(4-メチルベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オン
独自性
(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンを、その類似化合物と区別するものは、フッ素原子の存在です。フッ素原子は、化合物の化学反応性、生物活性、および全体の安定性に大きく影響を与える可能性があります。フッ素の電気陰性度と小さなサイズは、炭素と強い結合を形成することを可能にし、化合物の代謝安定性とバイオアベイラビリティを向上させる可能性があります。これは、(5Z)-5-(4-フルオロベンジリデン)-2-[(4-メチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンを、さらなる研究開発のための独自で貴重な化合物にします。
類似化合物との比較
Similar Compounds
- (5Z)-5-(4-chlorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-bromobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
What sets (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one apart from its similar compounds is the presence of the fluorine atom. The fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. Fluorine’s electronegativity and small size allow it to form strong bonds with carbon, which can enhance the compound’s metabolic stability and bioavailability. This makes this compound a unique and valuable compound for further research and development.
特性
分子式 |
C17H13FN2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-8-14(9-3-11)19-17-20-16(21)15(22-17)10-12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChIキー |
MYSBUFWSBKGNGJ-GDNBJRDFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
正規SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165657.png)


![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12165665.png)
![5-(benzyloxy)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B12165668.png)

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12165684.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)
![methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12165688.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165699.png)

![N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12165709.png)

![(2Z)-3-[5-(2,5-dichlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-[(4-methylph enyl)carbonylamino]prop-2-enamide](/img/structure/B12165714.png)
